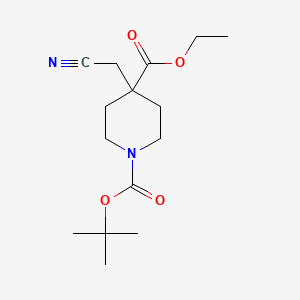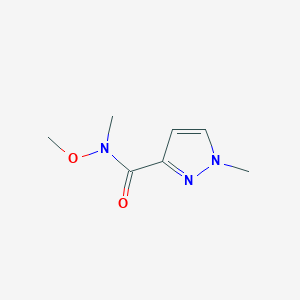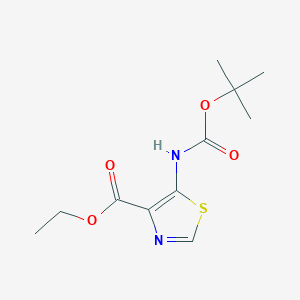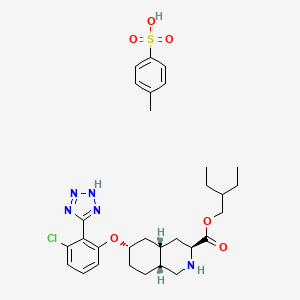
Dasolampanel etibutil tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dasolampanel etibutil tosylate: is an investigational compound known for its role as a competitive antagonist of the AMPA and kainate receptors. This compound was originally developed by Eli Lilly and Horizon Pharma for the treatment of migraine and neuropathic pain . Despite its potential, it did not achieve positive results in phase 2 clinical trials for pain management in conditions such as osteoarthritis of the knee and diabetic peripheral neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dasolampanel etibutil tosylate involves multiple steps, starting with the preparation of the core structure, which includes the isoquinolinecarboxylic acid derivative. The key steps typically involve:
Formation of the Isoquinoline Core: This is achieved through a series of cyclization reactions.
Introduction of the Chlorophenoxy Group: This step involves the substitution of a chlorine atom onto the phenoxy ring.
Esterification: The isoquinolinecarboxylic acid is esterified with 2-ethylbutanol.
Tosylation: The final step involves the tosylation of the ester to form the tosylate salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dasolampanel etibutil tosylate can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: The compound can be reduced at the isoquinoline core, potentially altering its pharmacological properties.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Dasolampanel etibutil tosylate is used in research to study the structure-activity relationships of AMPA and kainate receptor antagonists. It helps in understanding the binding interactions and the pharmacophore requirements for receptor antagonism.
Biology: In biological research, this compound is used to investigate the role of AMPA and kainate receptors in various physiological and pathological processes, including synaptic transmission and neurodegeneration.
Medicine: Although it did not succeed in clinical trials for pain management, this compound continues to be of interest for its potential therapeutic applications in other neurological disorders.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting AMPA and kainate receptors.
Mechanism of Action
Dasolampanel etibutil tosylate exerts its effects by competitively binding to the AMPA and kainate receptors, which are types of glutamate receptors in the central nervous system. By blocking these receptors, the compound inhibits excitatory neurotransmission, which is implicated in pain and neurodegenerative conditions . The molecular targets include the receptor subunits GluA1-GluA4 for AMPA receptors and GluK1-GluK5 for kainate receptors.
Comparison with Similar Compounds
Perampanel: Another AMPA receptor antagonist used for the treatment of epilepsy.
Topiramate: A broad-spectrum anticonvulsant that also has AMPA receptor antagonistic properties.
Talampanel: An AMPA receptor antagonist investigated for its potential in treating epilepsy and amyotrophic lateral sclerosis (ALS).
Uniqueness: Dasolampanel etibutil tosylate is unique in its specific binding affinity and selectivity for both AMPA and kainate receptors, which distinguishes it from other compounds that may target only one type of receptor or have broader pharmacological profiles .
Properties
CAS No. |
503291-53-0 |
|---|---|
Molecular Formula |
C30H40ClN5O6S |
Molecular Weight |
634.2 g/mol |
IUPAC Name |
2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H32ClN5O3.C7H8O3S/c1-3-14(4-2)13-31-23(30)19-11-16-10-17(9-8-15(16)12-25-19)32-20-7-5-6-18(24)21(20)22-26-28-29-27-22;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17,19,25H,3-4,8-13H2,1-2H3,(H,26,27,28,29);2-5H,1H3,(H,8,9,10)/t15-,16+,17-,19-;/m0./s1 |
InChI Key |
WLTMCPAAIJIZKG-BVNPURGCSA-N |
SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4.CC1=CC=C(C=C1)S(=O)(=O)O |
Isomeric SMILES |
CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


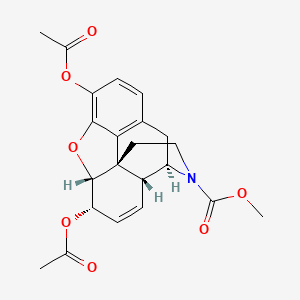
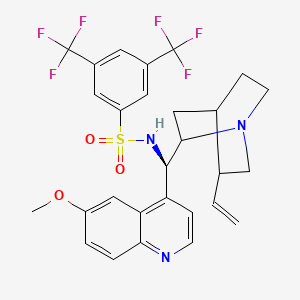
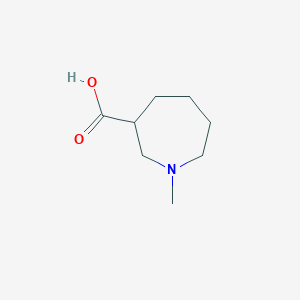

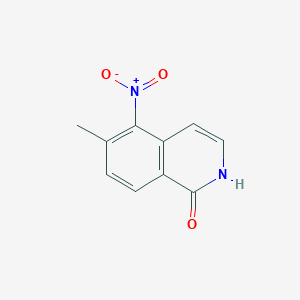
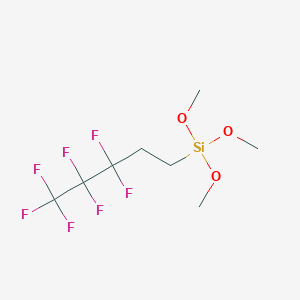
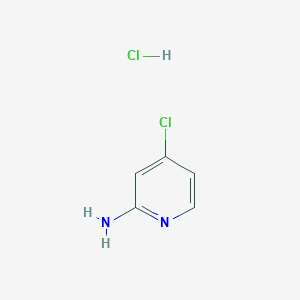
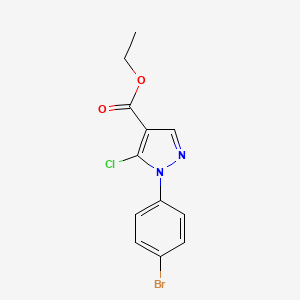
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)
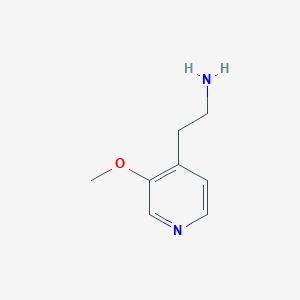
![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)
